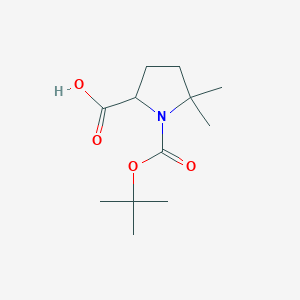
Ácido 1-(terc-butoxicarbonil)-5,5-dimetilpirrolidina-2-carboxílico
Descripción general
Descripción
The compound “1-(Tert-butoxycarbonyl)-5,5-dimethylpyrrolidine-2-carboxylic acid” is likely to be a derivative of pyrrolidine, which is a cyclic amine. The tert-butoxycarbonyl (Boc) group is a commonly used protective group for amino groups in peptide synthesis .
Synthesis Analysis
The synthesis of this compound might involve the use of tert-butoxycarbonyl-protected amino acids (Boc-AAILs). These are prepared by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids . The resulting protected AAILs are used as the starting materials in dipeptide synthesis with commonly used coupling reagents . The primary challenge of using Boc SPPS is the need for treatment of the resin-bound peptide with hazardous hydrogen fluoride (HF), which requires special equipment .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of the Boc group and the pyrrolidine ring. The Boc group is used for the protection of the N α-amino moiety , where the stepwise removal of Boc is achieved by treatment with acid, most often TFA, which is a strong acid, but a relatively weak nucleophile .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to the presence of the Boc group. The Boc group is one of the more widely used amine protecting groups . The most common method for its deprotection uses TFA and generally requires large excesses .Aplicaciones Científicas De Investigación
Aplicaciones farmacéuticas
Boc-Dmp: sirve como un intermedio valioso en la síntesis de compuestos farmacéuticos. Su grupo terc-butoxicarbonil (Boc) se utiliza comúnmente para proteger grupos amino durante la síntesis de péptidos . Esta protección es crucial ya que previene reacciones no deseadas que podrían conducir a impurezas o productos secundarios. El grupo Boc se puede eliminar en condiciones ácidas suaves sin afectar el resto de la molécula, lo que lo convierte en una herramienta esencial en el desarrollo de nuevos fármacos.
Síntesis orgánica
En química orgánica, Boc-Dmp se utiliza para la síntesis de moléculas complejas. Es particularmente útil en la preparación de dipéptidos, donde el grupo Boc protege las funcionalidades de los aminoácidos durante las reacciones de acoplamiento . La estabilidad y la reactividad de este compuesto lo convierten en un elemento básico en el conjunto de herramientas de los químicos sintéticos.
Ciencia de materiales
Boc-Dmp: encuentra su aplicación en la ciencia de materiales como precursor para la síntesis de polímeros y resinas. La capacidad del grupo Boc para resistir diversas condiciones de reacción permite la creación de materiales con propiedades específicas, como mayor durabilidad o biocompatibilidad .
Bioquímica
En bioquímica, Boc-Dmp se utiliza para estudiar las interacciones enzima-sustrato y el mecanismo de acción de diversas enzimas. Al incorporar aminoácidos protegidos con Boc a los péptidos, los investigadores pueden investigar cómo las enzimas reconocen y procesan estas moléculas .
Agricultura
Boc-Dmp: contribuye a la ciencia agrícola al ser parte de la síntesis de agentes de protección de cultivos. Su función en la creación de intermediarios para herbicidas y pesticidas es vital para desarrollar productos químicos agrícolas más efectivos y respetuosos con el medio ambiente .
Ciencia ambiental
Por último, Boc-Dmp participa en la investigación de la ciencia ambiental, particularmente en el estudio de materiales biodegradables. Las propiedades protectoras del grupo Boc se aprovechan para crear compuestos que pueden descomponerse en condiciones específicas, reduciendo la contaminación ambiental .
Mecanismo De Acción
The mechanism of action of this compound in chemical reactions is likely to involve the Boc group. The Boc group is used for the protection of the N α-amino moiety , where the stepwise removal of Boc is achieved by treatment with acid, most often TFA, which is a strong acid, but a relatively weak nucleophile .
Safety and Hazards
Direcciones Futuras
To expand the applicability of AAILs, a series of room-temperature ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs) have been prepared . The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents . This suggests that there could be further applications of such compounds in the field of peptide synthesis.
Propiedades
IUPAC Name |
5,5-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-8(9(14)15)6-7-12(13,4)5/h8H,6-7H2,1-5H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPBDVPSCZYAHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(N1C(=O)OC(C)(C)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40697074 | |
| Record name | 1-(tert-Butoxycarbonyl)-5,5-dimethylproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40697074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
900158-99-8 | |
| Record name | 1-(tert-Butoxycarbonyl)-5,5-dimethylproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40697074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(tert-butoxy)carbonyl]-5,5-dimethylpyrrolidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


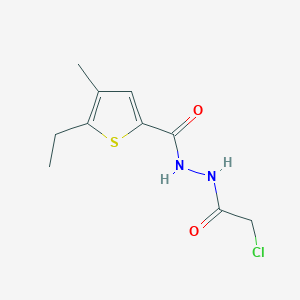
![(2-{[2-(Dimethylamino)ethyl]amino}phenyl)methanamine](/img/structure/B1524554.png)
![N-[cyclopropyl(2H-1,2,3,4-tetrazol-5-yl)methyl]benzamide](/img/structure/B1524555.png)
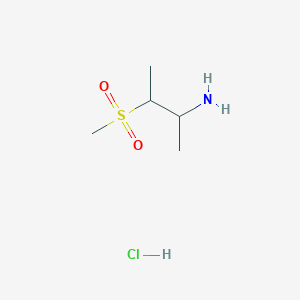
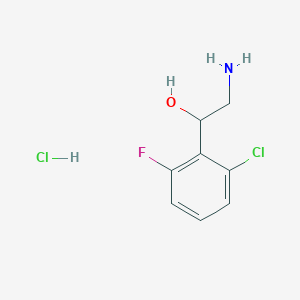
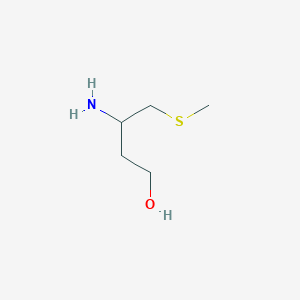
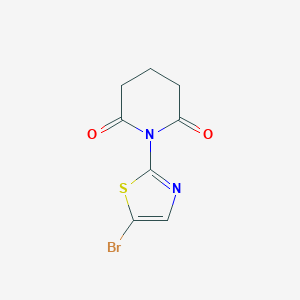

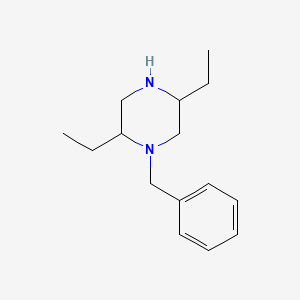
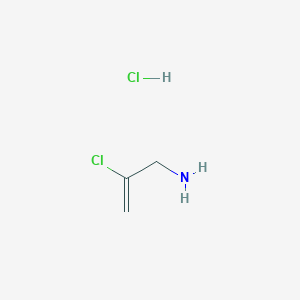
![6-bromo-2-(chloromethyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B1524568.png)



